molecular formula C13H22O2 B3317647 Trideca-2,4-dienoic acid CAS No. 96844-83-6

Trideca-2,4-dienoic acid

Cat. No.: B3317647
CAS No.: 96844-83-6
M. Wt: 210.31 g/mol
InChI Key: SUEKUALWVJZYCO-UHFFFAOYSA-N
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Description

Trideca-2,4-dienoic acid is a polyunsaturated fatty acid with the molecular formula C₁₃H₂₂O₂ It is characterized by the presence of two conjugated double bonds at the 2nd and 4th positions of the tridecanoic acid chain

Chemical Reactions Analysis

Types of Reactions: Trideca-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

    Reduction: Hydrogenation can convert the double bonds into single bonds, resulting in a saturated fatty acid.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated tridecanoic acid.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Trideca-2,4-dienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of trideca-2,4-dienoic acid involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and influence cellular signaling pathways. For example, its derivatives have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha and prostaglandin E2 . This suggests potential anti-inflammatory effects through the inhibition of specific signaling pathways.

Comparison with Similar Compounds

  • Undeca-2,4-dienoic acid
  • Dodeca-2,4-dienoic acid
  • Deca-2,4-dienoic acid

Comparison: Trideca-2,4-dienoic acid is unique due to its specific chain length and the position of its double bonds. Compared to similar compounds like undeca-2,4-dienoic acid and dodeca-2,4-dienoic acid, this compound has a longer carbon chain, which can influence its physical and chemical properties.

Properties

IUPAC Name

trideca-2,4-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h9-12H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEKUALWVJZYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40710590
Record name Trideca-2,4-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96844-83-6
Record name Trideca-2,4-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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